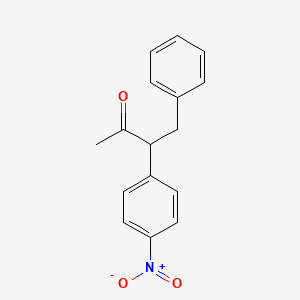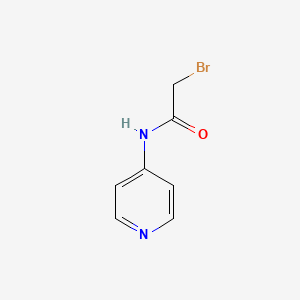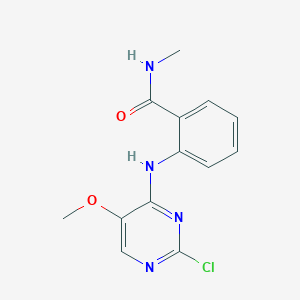
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and methoxy group, linked to a benzamide moiety through an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide typically involves the reaction of 2-chloro-5-methoxypyrimidine with N-methylbenzamide in the presence of a suitable catalyst. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-(prop-2-yl)benzamide
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the N-methylbenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H13ClN4O2 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC名 |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H13ClN4O2/c1-15-12(19)8-5-3-4-6-9(8)17-11-10(20-2)7-16-13(14)18-11/h3-7H,1-2H3,(H,15,19)(H,16,17,18) |
InChIキー |
JBDKOZFEACNCRP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


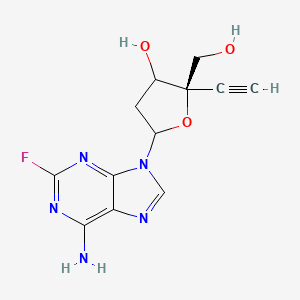
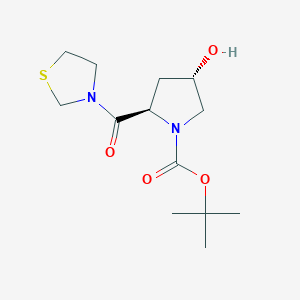
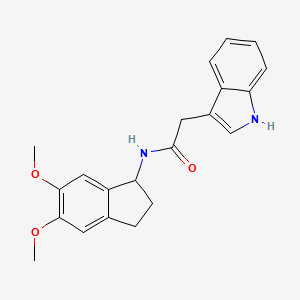
![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
![2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B14119013.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14119021.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14119029.png)


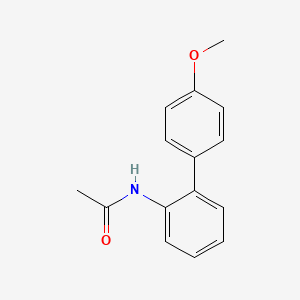
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
